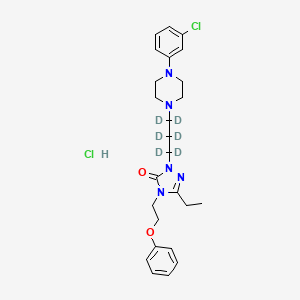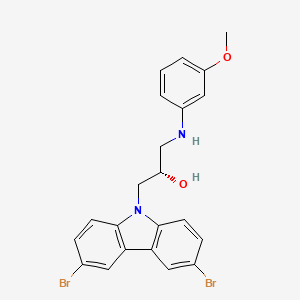![molecular formula C17H19NO3 B8150334 (R)-ethyl 2-amino-3-(3'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150334.png)
(R)-ethyl 2-amino-3-(3'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is a chiral β-amino alcohol. Chiral β-amino alcohols are important building blocks for the synthesis of chiral auxiliaries, ligands in asymmetric synthesis, and crucial intermediates in pharmaceutical synthesis . This compound is particularly significant due to its enantiopure form, which is essential in various applications, including medicinal chemistry and biocatalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate can be achieved through several methods. One common approach involves the biocatalytic oxidative deamination of β-amino alcohols using engineered amine dehydrogenases . This method is advantageous due to its high stereoselectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic strategies due to their efficiency and selectivity. The use of engineered enzymes, such as β-amino alcohol dehydrogenases, allows for the kinetic resolution and deracemization of β-amino alcohols, leading to the production of enantiopure compounds .
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can regenerate the original hydroxyl group .
Scientific Research Applications
®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein engineering.
Medicine: It is a crucial intermediate in the synthesis of pharmaceuticals, including chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a catalyst in asymmetric synthesis
Mechanism of Action
The mechanism of action of ®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
®-2-amino-3-methyl-1-butanol: A chiral intermediate in the production of ®-Roscovitine, a CDK inhibitor.
®-2-amino-3-phenylpropanol: A central chiral moiety in the production of Solriamfetol, a wakefulness-promoting medication.
®-2-amino-4-methylpentan-1-ol: A precursor for synthesizing a potent and selective antagonist of the Fractalkine receptor (CX3CR1).
Uniqueness
®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific structure, which includes a biphenyl moiety and a chiral center. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-(3-hydroxyphenyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-17(20)16(18)10-12-5-3-6-13(9-12)14-7-4-8-15(19)11-14/h3-9,11,16,19H,2,10,18H2,1H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFJUAMCVNDOHK-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B8150267.png)

![4-(4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8150285.png)

![(R)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150304.png)
![(R)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150309.png)
![(R)-ethyl 2-amino-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150319.png)
![(R)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150325.png)
![(R)-ethyl 2-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150332.png)
![(R)-ethyl 2-amino-3-(4'-chloro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150344.png)
![(R)-ethyl 2-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150363.png)
![(R)-ethyl 2-amino-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150369.png)
